molecular formula C19H19N3O2S2 B11165699 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide

Cat. No.: B11165699
M. Wt: 385.5 g/mol
InChI Key: GTWBQXHYLJRKIL-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2-[(2-methoxyethyl)sulfanyl]benzoic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Benzyl halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for drug development targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring and benzamide moiety can form hydrogen bonds, hydrophobic interactions, or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(2-ethoxyethyl)sulfanyl]benzamide

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to the specific combination of the thiadiazole ring, benzyl group, and methoxyethyl sulfanyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethylsulfanyl)benzamide

InChI

InChI=1S/C19H19N3O2S2/c1-24-11-12-25-16-10-6-5-9-15(16)18(23)20-19-22-21-17(26-19)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,22,23)

InChI Key

GTWBQXHYLJRKIL-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=CC=C3

Origin of Product

United States

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